Linalool (CAS 78-70-6) is an acyclic monoterpene tertiary alcohol characterized by its specific boiling point of approximately 198°C, high vapor pressure, and the presence of two reactive double bonds. Commercially, it serves a dual role: as a high-volatility active ingredient in formulated products and as an essential C10 chemical building block for complex organic synthesis. Unlike fully saturated analogs or heavier sesquiterpenes, linalool provides a precise balance of allylic reactivity and controlled evaporation kinetics, making it a foundational precursor for the industrial synthesis of Vitamin E, linalyl acetate, and various specialized epoxides[1].
Substituting linalool with close analogs fundamentally alters both process chemistry and final product performance. Replacing it with its primary alcohol isomer, geraniol, increases the boiling point by over 30°C, drastically suppressing vapor pressure and ruining immediate-release formulation profiles[1]. Conversely, substituting linalool with its saturated derivative, tetrahydrolinalool, provides extreme oxidative stability but completely eliminates the double bonds required for downstream epoxidation and coupling reactions . Furthermore, relying on crude terpene mixtures instead of high-purity or enantiopure linalool introduces unpredictable stereochemistry, which severely degrades yields when synthesizing chiral targets like Vitamin E metabolites [2].
As a tertiary alcohol, linalool exhibits a significantly lower boiling point (198°C) and higher vapor pressure compared to its primary alcohol isomer, geraniol (230°C). In controlled encapsulation and release studies using V-type starch, high-volatility compounds like linalool demonstrate distinct, rapid phase-dependent release kinetics, whereas low-volatility geraniol (vapor pressure ~4 Pa at 25°C) is retained significantly longer [1].
| Evidence Dimension | Boiling Point and Evaporation Profile |
| Target Compound Data | Linalool: BP 198°C (rapid volatilization) |
| Comparator Or Baseline | Geraniol: BP 230°C (slow volatilization) |
| Quantified Difference | 32°C lower boiling point, driving substantially faster release kinetics. |
| Conditions | Standard atmospheric pressure and starch encapsulation models. |
Formulators must select linalool over geraniol when designing products that require immediate volatilization rather than prolonged surface retention.
Linalool features two reactive double bonds, making it an essential C10 precursor for synthesizing Vitamin E (isophytol) and linalool oxides. In contrast, tetrahydrolinalool is fully saturated. While tetrahydrolinalool can be dosed up to 30% in highly aggressive alkaline bases due to its oxidative stability, it is completely inert for these synthetic pathways. Linalool can be enzymatically or chemically epoxidized to yield cis- and trans-furanoid linalool oxides (up to 39% and 37% yields respectively), a pathway impossible for saturated analogs [1].
| Evidence Dimension | Synthetic Precursor Utility (Epoxidation/Coupling) |
| Target Compound Data | Linalool: Possesses 2 reactive double bonds |
| Comparator Or Baseline | Tetrahydrolinalool: 0 double bonds (chemically inert to oxidation) |
| Quantified Difference | 100% loss of epoxidation and coupling capability when substituting with the saturated analog. |
| Conditions | Industrial oxidation and microbial epoxidation pathways. |
Chemical manufacturers must procure linalool specifically when the synthetic route requires allylic or terminal double bond functionalization.
Advancements in metabolic engineering have made biosynthetically sourced R-(-)-linalool highly viable for industrial procurement. In engineered Escherichia coli expressing mutant Erg20 pathways to optimize GPP supply, linalool accumulation reached titers of 1027.3 mg/L. In the same optimized system, the heavier C15 sesquiterpene byproduct nerolidol was restricted to 92.1 mg/L [1].
| Evidence Dimension | Biosynthetic Titer (mg/L) |
| Target Compound Data | R-(-)-Linalool: 1027.3 mg/L |
| Comparator Or Baseline | Nerolidol byproduct: 92.1 mg/L |
| Quantified Difference | 11.1-fold higher production yield for the target C10 monoterpene. |
| Conditions | Engineered E. coli fermentation at 116 hours. |
Buyers looking for sustainable, biosynthetically sourced terpenes can rely on linalool's highly optimized microbial production pathways compared to heavier sesquiterpenes.
High-purity enantiopure linalool is a critical chiral synthon for the total synthesis of Vitamin E metabolites. Research demonstrates that (-)-linalool can be utilized to build the chiral 6-hydroxychroman scaffold of (S)-δ-CEHC with an overall yield of 40% and an enantiomeric excess (ee) of 97% [1]. Substituting with racemic linalool or crude terpene extracts drastically reduces the ee, necessitating costly and inefficient downstream chiral resolution.
| Evidence Dimension | Enantiomeric Excess (ee) in Total Synthesis |
| Target Compound Data | (-)-Linalool: Enables 97% ee in final metabolite |
| Comparator Or Baseline | Racemic mixtures: Yields ~50% ee (requires resolution) |
| Quantified Difference | Near-perfect stereocontrol (97% ee), avoiding >50% product loss in chiral resolution steps. |
| Conditions | Total synthesis of (S)-δ-CEHC. |
Pharmaceutical manufacturers must procure enantiopure linalool to ensure high-yield, stereospecific synthesis of biologically active metabolites without expensive purification.
Linalool is the strictly required choice for synthesizing isophytol and specific enantiomeric metabolites like (S)-δ-CEHC. Its reactive double bonds and available chiral centers enable high-yield coupling and epoxidation reactions that saturated analogs like tetrahydrolinalool cannot support[1].
In formulated products utilizing starch-based or polymer encapsulation, linalool is selected over heavier isomers like geraniol when the application demands rapid volatilization. Its 198°C boiling point dictates an immediate-release profile critical for top-note fragrance applications and fast-acting spatial treatments[2].
For companies transitioning away from botanical extraction, biosynthetically sourced R-(-)-linalool offers a highly scalable alternative. Engineered microbial strains achieve multi-gram-per-liter titers, vastly outperforming the yields of heavier terpene byproducts like nerolidol, ensuring a stable and sustainable supply chain [3].
Irritant